5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 103772-14-1

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-391691
CAS Number: 103772-14-1
Molecular Formula: C13H9F3N2O3
Molecular Weight: 298.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinolone carboxylic acids represent a class of potent antibacterial agents that have been extensively studied for their efficacy against a variety of bacterial infections. The structural modifications of the quinolone scaffold have led to the development of compounds with enhanced activity and broader spectrum of action. Among these, the 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have shown promising results in combating bacterial pathogens, including drug-resistant strains. This analysis focuses on the synthesis, mechanism of action, and applications of these compounds, particularly those with substitutions at the C-5, C-6, C-7, and C-8 positions, which have been shown to significantly influence their antibacterial properties.

Synthesis Analysis

a) From 6-Nitro-2,3,4,5-tetrafluorobenzoic Acid []:

b) From a 5-Nitro-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid Derivative []:

Molecular Structure Analysis

a) Esterification: Reaction with alcohols in the presence of an acid catalyst can yield the corresponding esters. []

b) Amide Formation: Coupling reactions with amines, often facilitated by coupling agents, can lead to the formation of amides. This reaction is frequently used to introduce diverse substituents onto the quinolone core for SAR studies. [, ]

c) Complex Formation: As a ligand, the molecule can coordinate to metal ions, forming complexes. The carboxylate and carbonyl groups typically act as coordinating sites. [, ]

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids is primarily through the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. The inhibition of this enzyme leads to the prevention of DNA supercoiling, which is essential for the continuation of bacterial cell life cycles. Compound 13n, a derivative with a nitro group at the C-5 position and a 1-(4-methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinolin-2(1H)-yl group at the C-7 position, has been found to be particularly effective in vitro against Mycobacterium tuberculosis (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). It has also shown significant in vivo activity, reducing bacterial load in lung and spleen tissues, and inhibiting the supercoiling activity of mycobacterial DNA gyrase1.

Physical and Chemical Properties Analysis
  • Solubility: Typically exhibit limited solubility in water, often requiring formulation strategies for improved solubility in pharmaceutical applications. []
Applications in Various Fields

Antibacterial Activity

The synthesized quinolones have shown a broad spectrum of antibacterial activity. For instance, compound 18, which features a 5-amino and a 7-(2-aminoethyl)thio group, demonstrated superior in vitro antibacterial activity. The structure-activity relationship studies suggest that the presence of amino groups at the C-5 position and thio-substituted groups at the C-7 position enhance the antibacterial efficacy of these compounds. These findings indicate the potential of these compounds to serve as lead molecules for the development of new antibacterial drugs, especially against pathogens that are resistant to existing treatments2.

Antimycobacterial Evaluation

The antimycobacterial properties of these compounds are particularly noteworthy. The in vitro and in vivo evaluations against Mycobacterium tuberculosis and Mycobacterium smegmatis have shown that certain derivatives, such as compound 13n, possess potent activity against these pathogens. The ability of these compounds to decrease bacterial load in animal models highlights their potential as therapeutic agents for the treatment of tuberculosis, including its drug-resistant forms. The detailed study of compound 13n, with its significant protection levels in lung and spleen tissues at a relatively low dose, underscores the therapeutic promise of these quinolone derivatives1.

Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

  • Compound Description: This compound is an ethyl ester derivative of the target compound, 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It serves as a key intermediate in the synthesis of sparfloxacin, a broad-spectrum fluoroquinolone antibiotic. []
  • Relevance: The structure of this compound is closely related to the target compound, differing only by the presence of an ethyl ester group at the 3-position instead of a carboxylic acid group. []

Ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

  • Compound Description: This compound is another synthetic intermediate in the preparation of sparfloxacin. It shares a similar core structure with the target compound, but lacks the amino group at the 5-position. []
  • Relevance: This compound exhibits a high degree of structural similarity to the target compound, 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The main difference lies in the presence of a fluorine atom instead of an amino group at the 5-position. []

7-Amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound, identified as an impurity (SF5-IMP) during sparfloxacin synthesis, closely resembles the target compound in structure. []
  • Relevance: This compound is closely related to the target compound, 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with the only difference being the position of the amino group. In this impurity, the amino group is located at the 7-position instead of the 5-position. []

1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a precursor in the synthesis of a difluoro-boron complex, which itself is a key intermediate in the preparation of more complex fluoroquinolone antibiotics. []
  • Relevance: This compound shares the core quinolone structure with the target compound, 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The differences lie in the absence of the amino group at the 5-position and the presence of a methoxy group at the 8-position instead of a fluorine atom. []

(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−boron

  • Compound Description: This difluoro-boron complex is synthesized from the aforementioned 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and is a crucial intermediate in the production of complex fluoroquinolone antibiotics. []
  • Relevance: This compound is derived from a structurally similar compound to the target compound, 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the core quinolone structure and differing in the substituents at the 5- and 8-positions. []

Properties

CAS Number

103772-14-1

Product Name

5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

InChI

InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21)

InChI Key

CQPUZLMNORVQPG-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.